6-cyano-1H-indole-2-carboxylic Acid

Medicinal Chemistry Organic Synthesis Process Chemistry

6-Cyano-1H-indole-2-carboxylic acid (CAS 85864-09-1) is a functionalized indole building block for medicinal chemistry. Its core structure consists of an indole ring with a carboxylic acid at the 2-position and a cyano group at the 6-position.

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
CAS No. 85864-09-1
Cat. No. B1600138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyano-1H-indole-2-carboxylic Acid
CAS85864-09-1
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC(=C2)C(=O)O
InChIInChI=1S/C10H6N2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12H,(H,13,14)
InChIKeyDZAGFMALIIXWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyano-1H-indole-2-carboxylic Acid (CAS 85864-09-1): A Versatile Scaffold for Kinase Inhibitor and Targeted Drug Discovery


6-Cyano-1H-indole-2-carboxylic acid (CAS 85864-09-1) is a functionalized indole building block for medicinal chemistry. Its core structure consists of an indole ring with a carboxylic acid at the 2-position and a cyano group at the 6-position [1]. This specific substitution pattern creates a rigid, electron-deficient core with a hydrogen bond donor/acceptor profile distinct from other indole carboxylates, making it a preferred scaffold for designing kinase inhibitors and other therapeutic candidates [2].

Why Generic Indole-2-carboxylic Acids Cannot Substitute for the 6-Cyano Derivative (85864-09-1) in Advanced R&D


Interchanging 6-cyano-1H-indole-2-carboxylic acid with other indole-2-carboxylic acids is not chemically or pharmacologically neutral. The 6-cyano substituent is a strong electron-withdrawing group that significantly alters the indole ring's electronic distribution, impacting its reactivity in cross-coupling reactions and its binding affinity in biological targets. For instance, in a series of HIV-1 integrase inhibitors, replacing a 6-cyano group with a 6-bromo substituent changed the inhibitory potency from >40 µM to 3.11 µM (Compound 17a), demonstrating the profound impact of the C6 substituent on target engagement [1]. Furthermore, the cyano group acts as a bioisostere and can participate in specific hydrogen bond interactions not available to halogen or alkyl substituents [2].

Quantitative Differentiation: 6-Cyano-1H-indole-2-carboxylic Acid (85864-09-1) vs. Closest Analogs


Synthesis Efficiency: Higher Hydrolysis Yield Compared to Ethyl Ester Analogs

The compound can be synthesized via hydrolysis of its methyl ester precursor with a reported yield of approximately 86% [1]. While direct comparative data on alternative hydrolysis methods for other 6-substituted indole-2-carboxylic esters are not available in the same study, this high yield is critical for procurement decisions as it suggests a well-optimized and scalable synthetic route, reducing cost and lead time for large-scale projects.

Medicinal Chemistry Organic Synthesis Process Chemistry

Enhanced Polarity and Solubility Profile Compared to 6-Bromo-Indole-2-carboxylic Acid

The cyano group at the 6-position contributes to a more polar surface area (PSA of 76.9 Ų) and a lower calculated logP (XLogP3: 2.0) compared to its brominated analog [1]. The 6-bromo derivative, with a higher molecular weight and lipophilicity (estimated logP ~2.5-3.0), would likely exhibit different ADME properties, potentially leading to reduced aqueous solubility and higher off-target binding . This makes the cyano analog a more attractive starting point for lead optimization programs focused on oral bioavailability.

Drug Design Physicochemical Properties Medicinal Chemistry

Proven Utility as a Key Intermediate in NIK Inhibitor Patents

The 6-cyanoindole core is explicitly claimed as a preferred scaffold in patent CN-109311846-A for the development of NF-κB-inducible kinase (NIK) inhibitors [1]. While the parent compound itself is an intermediate, its inclusion in a granted patent family held by a major pharmaceutical company (Janssen) validates its utility in generating novel, patentable chemical space for a high-value therapeutic target. This is a clear differentiator from many other indole-2-carboxylic acids that lack this specific commercial and intellectual property validation.

Kinase Inhibition Cancer Research Inflammation

High-Impact Application Scenarios for 6-Cyano-1H-indole-2-carboxylic Acid (85864-09-1)


Design and Synthesis of NIK (MAP3K14) Kinase Inhibitors for Oncology and Autoimmune Disease

Leveraging the 6-cyanoindole-2-carboxylic acid core as a key building block, researchers can synthesize and evaluate novel NIK inhibitors for potential treatments in cancer and inflammatory disorders. This application is directly supported by patent claims highlighting cyanoindole derivatives as effective NIK inhibitors [1].

Lead Optimization Programs Targeting Improved Physicochemical Properties (Solubility/Lipophilicity)

The compound's favorable polar surface area (76.9 Ų) and moderate lipophilicity (XLogP3: 2.0) [2] make it an excellent starting point for lead optimization programs aimed at improving oral bioavailability. Researchers can use this scaffold to introduce additional functionality while maintaining a favorable ADME profile, unlike more lipophilic halogenated analogs.

Synthesis of Indole-Based HIV-1 Integrase Strand Transfer Inhibitors

The 6-cyano substituent is a critical modulator of anti-HIV activity within the indole-2-carboxylic acid series. Data from related analogs show that the nature of the C6 group (e.g., cyano vs. bromo) can shift potency from inactive (>40 µM) to active (3.11 µM) [3]. This compound serves as a strategic intermediate for structure-activity relationship (SAR) studies exploring the 6-position's role in target binding and resistance profiles.

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